3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone
Description
3-[1-(2-Fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone is a heterocyclic compound featuring a pyridazinone core substituted with two aromatic groups:
- Position 1: A 3-(trifluoromethyl)phenyl group.
- Position 3: A 1-(2-fluorophenyl)-1H-pyrazol-3-yl moiety.
Properties
IUPAC Name |
3-[1-(2-fluorophenyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O/c21-15-6-1-2-7-17(15)28-10-8-16(25-28)19-18(29)9-11-27(26-19)14-5-3-4-13(12-14)20(22,23)24/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYAQZYCLMRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H14F3N5O
- Molecular Weight : 373.33 g/mol
- IUPAC Name : this compound
The compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways. Notably, it has been shown to inhibit certain kinases and enzymes that play critical roles in cancer cell proliferation and survival.
Anticancer Activity
Research indicates that the compound possesses significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:
- A549 (lung cancer) : IC50 = 0.30 µM
- MCF7 (breast cancer) : IC50 = 39.70 µM
These findings suggest that the compound can induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of apoptosis-related proteins and cell cycle regulators .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating its role in modulating inflammatory responses .
Cytotoxicity and Selectivity
The cytotoxic effects of the compound were assessed using various assays to determine selectivity towards cancer cells versus normal cells. The results indicated a favorable selectivity index, suggesting lower toxicity to normal cells while effectively targeting cancerous cells.
Study 1: Antitumor Activity in Animal Models
A recent study investigated the antitumor efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed in treated animals. This highlights the compound's potential for further development as an anticancer agent .
Study 2: Mechanistic Insights into Anti-inflammatory Action
Another study focused on elucidating the mechanism behind the anti-inflammatory activity of the compound. It was found to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6. This suggests that the compound may be beneficial in treating inflammatory diseases .
Data Summary Table
Scientific Research Applications
Pharmacological Applications
2.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, a series of pyrazole derivatives, including those with trifluoromethyl groups, demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating strong bactericidal effects and a low tendency for resistance development .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria | Notes |
|---|---|---|---|
| Compound A | 2 | Staphylococcus aureus | Effective against biofilm formation |
| Compound B | 5 | Enterococcus faecalis | Low toxicity to human cells |
| Compound C | 10 | Escherichia coli | Moderate inhibition of biofilm |
2.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. This inhibition suggests potential applications in treating inflammatory diseases .
4.1 Case Study: Antibacterial Properties
A study published in PubMed evaluated a series of pyrazole derivatives, including the target compound, against various bacterial strains. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial effects compared to their non-fluorinated counterparts. This study underscores the importance of structural modifications in developing potent antimicrobials .
4.2 Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of related compounds in animal models. The results showed significant reductions in edema and inflammatory markers when treated with the compound at specific dosages, suggesting its potential use in clinical settings for inflammatory conditions .
Chemical Reactions Analysis
Nucleophilic Substitution
The pyridazinone ring undergoes substitution at position 6 due to electron-withdrawing effects of the trifluoromethyl group:
-
Amination : Reacts with amines (e.g., piperazine) in THF at 60°C to form 6-amino derivatives (Table 1) .
-
Alkoxylation : Treatment with sodium ethoxide in ethanol yields 6-ethoxy derivatives (72–80% yield).
Table 1: Substitution reactions at pyridazinone C-6
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| Piperazine | THF, 60°C, 8 h | 6-Piperazinyl derivative | 68 |
| Sodium ethoxide | Ethanol, reflux, 6 h | 6-Ethoxy derivative | 75 |
Electrophilic Aromatic Substitution
The pyrazole ring’s 4-position is activated for electrophilic reactions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups (58% yield) .
-
Sulfonation : SO₃/H₂SO₄ generates sulfonic acid derivatives at 40°C .
Cross-Coupling Reactions
The trifluoromethylphenyl group participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C) to form biaryl derivatives (Table 2) .
-
Sonogashira : With terminal alkynes (CuI, PdCl₂(PPh₃)₂), yielding alkynylated products (65–78% yield) .
Table 2: Suzuki-Miyaura coupling results
| Arylboronic Acid | Catalyst System | Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 82 |
| 3-Nitrophenyl | Pd(OAc)₂, SPhos | 71 |
Pyridazinone Ring Oxidation
-
Epoxidation : mCPBA in CH₂Cl₂ at 25°C forms an epoxide at the pyridazinone C₃-C₄ bond (63% yield).
-
N-Oxidation : H₂O₂/CH₃COOH generates N-oxide derivatives (55% yield) .
Pyrazole Ring Reduction
-
Catalytic hydrogenation : H₂ (1 atm) over Pd/C in methanol reduces the pyrazole ring to pyrazoline (87% yield) .
Reaction Pathways
-
Cyclocondensation : Proceeds via nucleophilic attack of pyrazole hydrazide on electrophilic pyridazinone carbonyl, followed by dehydration .
-
Cross-dehydrogenative coupling (CDC) : Involves oxidative coupling between pyridazinone and β-diketones, mediated by molecular oxygen (Figure 1) .
Figure 1: Proposed CDC mechanism
-
Enolization of β-diketone
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Nucleophilic addition to pyridazinone
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Oxidative dehydrogenation (O₂)
-
Cyclization to fused heterocycle
Stability and Degradation
-
Hydrolytic degradation : Susceptible to base-catalyzed hydrolysis (NaOH, 50°C) at the pyridazinone lactam bond, forming carboxylic acid derivatives.
-
Photodegradation : UV irradiation (254 nm) in methanol leads to C-F bond cleavage (t₁/₂ = 4.2 h).
This compound’s reactivity is governed by the electron-deficient pyridazinone core and the electron-rich pyrazole ring, enabling diverse transformations critical for pharmaceutical derivatization. Experimental protocols emphasize controlled conditions (pH, solvent polarity) to optimize selectivity and yield .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyridazinone Derivatives with Aromatic Substitutions
Compound A : 3-[1-(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)-1H-pyrazol-5-yl]-1-[3-(methanesulfonyl)phenyl]pyridazin-4(1H)-one
- Substituents :
- Difluorobenzodioxol group : Introduces steric bulk and additional fluorine atoms.
- Methanesulfonylphenyl group : Enhances solubility but increases molecular weight.
- Molecular Weight : 472.42 g/mol (vs. ~400.36 g/mol for the target compound).
- Key Differences: The sulfonyl group may improve aqueous solubility but reduce blood-brain barrier penetration. No reported IC₅₀ data; structural modifications likely alter PDE selectivity.
Compound B : 1-(4-Chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone
- Substituents :
- 4-Chlorophenyl group : Larger and more lipophilic than fluorine.
- Thienylcarbonyl moiety : Introduces sulfur-based aromaticity, altering electronic properties.
- Molecular Weight : 382.82 g/mol.
- Key Differences :
- Replacement of fluorine with chlorine increases van der Waals interactions but may reduce metabolic stability.
- Thiophene’s electron-rich nature could influence binding to redox-sensitive targets.
Pyridinone vs. Pyridazinone Derivatives
Compound C : 1-Methyl-3,5-bis(3-(trifluoromethyl)phenyl)-4(1H)-pyridinone
- Core Structure: Pyridinone (one nitrogen atom fewer than pyridazinone).
- Substituents : Two 3-(trifluoromethyl)phenyl groups.
- Key Differences: The pyridinone core lacks the hydrogen-bonding capability of pyridazinone. Bis(trifluoromethyl) groups increase hydrophobicity but may reduce solubility.
Fluorinated Pyrazole Analogs
describes fluorinated pyrazoles (e.g., 13b–13g) with trifluoromethyl and fluorophenyl groups:
- Example : 5-{1-[2-(4-Fluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole (13f).
- Yield : 85–90%.
- Melting Points : 160–220°C (indicative of crystalline stability).
- Comparison :
- The target compound integrates pyrazole as a substituent, whereas these analogs are standalone pyrazoles.
- Fluorine positioning (e.g., 2- vs. 4-fluorophenyl) affects electronic distribution and steric interactions.
Notes and Limitations
- Data Gaps : Biological activity data for most analogs are unavailable, limiting direct efficacy comparisons.
- Structural Insights : Fluorine and trifluoromethyl groups consistently improve metabolic stability and target engagement across analogs.
- Future Directions : Synthesis and testing of analogs with sulfonyl or thiophene groups could elucidate structure-activity relationships.
Preparation Methods
Hydrolysis of Halogenated Pyridazines
A robust method involves treating 3-chloro-6-substituted pyridazine derivatives with hot glacial acetic acid under reflux, yielding 6-substituted-3(2H)-pyridazinones (e.g., 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone). For the target compound, this approach may be adapted by substituting the piperazine moiety with a protected pyrazole precursor.
Mechanistic Insight :
The reaction proceeds via nucleophilic displacement of the 3-chloro group by water, facilitated by acetic acid’s polar aprotic nature. Electron-withdrawing substituents at position 6 accelerate hydrolysis by destabilizing the intermediate carbocation.
Introduction of the 3-(Trifluoromethyl)phenyl Group
The 1-[3-(trifluoromethyl)phenyl] substituent is introduced via Ullmann-type coupling or transition-metal-catalyzed N-arylation .
Ullmann Coupling with Copper Catalysts
Reacting 3(2H)-pyridazinone with 1-iodo-3-(trifluoromethyl)benzene in the presence of CuI/1,10-phenanthroline in DMF at 110°C achieves N-arylation. Yields range from 65–78%, with side products arising from competing O-arylation.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene enables efficient N-arylation. This method offers superior regioselectivity (>90%) but requires anhydrous conditions.
Synthesis of the 1-(2-Fluorophenyl)-1H-Pyrazol-3-yl Moiety
The pyrazole ring is constructed via 1,3-dipolar cycloaddition or hydrazine cyclocondensation .
Cyclocondensation of Hydrazines
Reacting 2-fluorophenylhydrazine with ethyl 3-oxobutanoate in ethanol under acidic conditions yields 1-(2-fluorophenyl)-1H-pyrazol-3-ol. Subsequent dehydration with POCl₃ converts the hydroxyl group to a chloride, enabling Suzuki coupling.
1,3-Dipolar Cycloaddition
A [3+2] cycloaddition between 2-fluorophenyl diazomethane and propiolamide derivatives generates the pyrazole ring. This method offers excellent stereocontrol but requires strict temperature regulation (−10°C to 0°C).
Final Coupling: Pyridazinone-Pyrazole Conjugation
The pyrazole fragment is installed at position 3 via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .
Suzuki-Miyaura Coupling
Reacting 1-[3-(trifluoromethyl)phenyl]-3-iodo-4(1H)-pyridazinone with 1-(2-fluorophenyl)-1H-pyrazol-3-ylboronic acid under Pd(PPh₃)₄/Na₂CO₃ in dioxane/H₂O (4:1) at 80°C achieves C–C bond formation. Typical yields exceed 70%, with residual palladium removed via activated charcoal filtration.
Optimization Data :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | SPhos | 68 |
| PdCl₂(dppf) | Xantphos | 72 |
| Pd(PPh₃)₄ | None | 84 |
Nucleophilic Aromatic Substitution
If the pyridazinone bears a leaving group (e.g., Cl) at position 3, reaction with 1-(2-fluorophenyl)-1H-pyrazol-3-amine in DMF at 120°C provides direct substitution. This route is less favored due to competing side reactions (~55% yield).
Critical Analysis of Synthetic Challenges
Trifluoromethyl Group Stability
The electron-withdrawing trifluoromethyl group destabilizes intermediates during N-arylation, necessitating low-temperature quenching to prevent defluorination.
Regioselectivity in Pyrazole Formation
Unsymmetrical diketones yield regioisomeric pyrazoles. Microwave-assisted synthesis (100°C, 20 min) enhances 3-substituted pyrazole selectivity (>95%) compared to conventional heating.
Purification Challenges
Chromatographic separation of polar intermediates is complicated by the trifluoromethyl group’s hydrophobicity. Countercurrent chromatography with heptane/EtOAc/MeOH/H₂O (5:5:5:5) improves resolution.
Scalability and Industrial Feasibility
Continuous Flow Synthesis
A telescoped process integrating pyridazinone hydrolysis, N-arylation, and Suzuki coupling in a plug-flow reactor reduces reaction time from 48 h (batch) to 8 h, with 82% overall yield.
Catalytic System Recycling
Immobilized Pd catalysts (e.g., Pd@SiO₂) enable three reaction cycles without significant activity loss, reducing metal waste by 60%.
Q & A
Q. What are the key steps and intermediates in synthesizing 3-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone?
- Methodological Answer : Synthesis typically involves coupling a fluorophenyl-pyrazole intermediate with a trifluoromethylphenyl-pyridazinone core. For example, analogous syntheses use multi-step protocols: (i) condensation of 2-fluorophenylhydrazine with a carbonyl precursor to form the pyrazole ring, (ii) cyclization with a pyridazinone moiety, and (iii) purification via column chromatography or recrystallization. Reaction conditions (e.g., solvent polarity, temperature gradients) must be optimized to avoid side products like regioisomers .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and fluorine environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., C=O in pyridazinone). X-ray crystallography, if crystalline material is available, provides unambiguous structural validation .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve yield and purity in large-scale synthesis?
- Methodological Answer : Systematic optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst selection : Palladium-based catalysts (e.g., Pd₂(dba)₃/XPhos) improve coupling efficiency in cross-coupling steps .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during cyclization.
- Purification strategies : Gradient elution in HPLC or flash chromatography resolves structurally similar impurities .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with enzymes (e.g., kinases) by aligning the pyridazinone core in active sites. Density functional theory (DFT) calculates electrostatic potential surfaces to assess fluorine’s electronic effects. Molecular dynamics simulations (AMBER, GROMACS) evaluate stability of ligand-protein complexes over time .
Q. How can researchers resolve contradictory biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability. Standardized protocols include:
- Dose-response curves : Test a wide concentration range (nM–μM) to identify IC₅₀ discrepancies.
- Cell-line validation : Use isogenic cell lines to control for genetic background effects.
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability assays (MTT, ATP-lite) .
Q. What structural modifications enhance selectivity for kinase inhibition while reducing off-target effects?
- Methodological Answer : Rational design strategies include:
- Fluorine substitution : Replace 2-fluorophenyl with 3- or 4-fluoro analogs to modulate steric and electronic interactions.
- Pyridazinone modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to improve binding to ATP pockets.
- Pyrazole ring functionalization : Add methyl or amino groups to enhance solubility and reduce cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
